

Technical Guide: Structure Elucidation of 4-Hydroxymethylpiperidine Hydrochloride

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Compound of Interest

Compound Name: *4-Hydroxymethylpiperidine hydrochloride*

CAS No.: 90748-01-9

Cat. No.: B3021614

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Executive Summary

4-Hydroxymethylpiperidine hydrochloride (CAS: 30221-72-6) is a critical pharmacophore in medicinal chemistry, serving as a scaffold for muscarinic antagonists, antihistamines, and peptide mimetics. Its structural integrity is often assumed but rarely rigorously validated in early-phase discovery, leading to downstream failures due to regioisomeric contamination (2- or 3-isomers).

This guide provides a definitive, self-validating workflow for the structural elucidation of 4-hydroxymethylpiperidine HCl. Unlike standard datasheets, this protocol emphasizes the causality of analytical signals—specifically how to use magnetic symmetry to rule out isomers and how to confirm the hydrochloride salt formation.

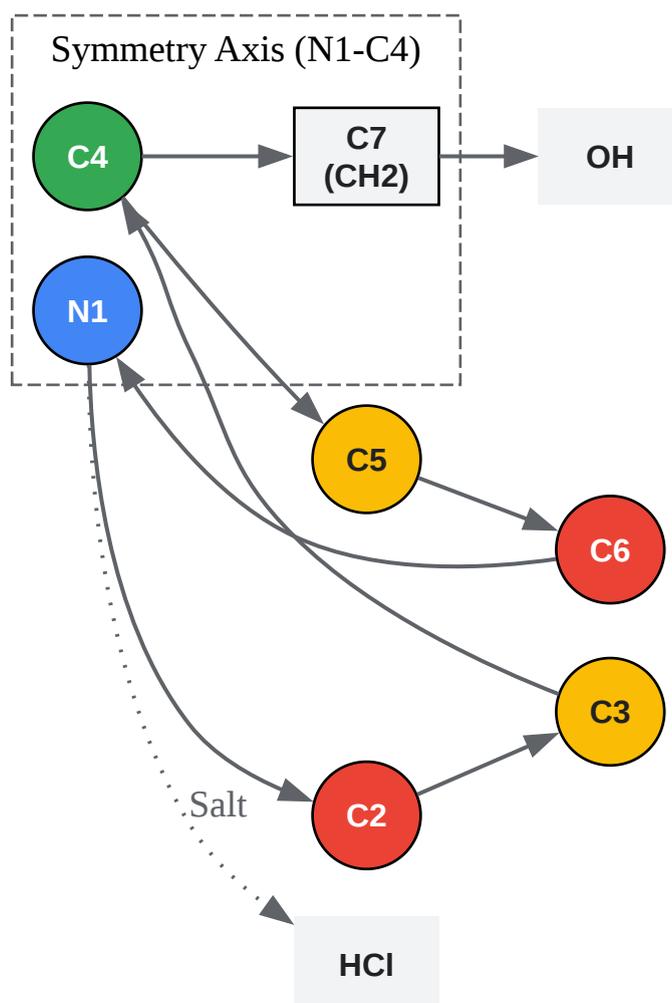
Chemical Identity & Theoretical Framework

Before initiating spectral acquisition, we must establish the theoretical expectations for the molecule in its salt form.

Property	Specification
IUPAC Name	Piperidin-4-ylmethanol hydrochloride
CAS Number	30221-72-6
Molecular Formula	
Molecular Weight	151.63 g/mol (Salt); 115.17 g/mol (Free Base)
Symmetry Elements	plane of symmetry passing through N1 and C4

Structural Visualization

The following diagram illustrates the atom numbering and the critical plane of symmetry that dictates the NMR spectral complexity.



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Figure 1: Connectivity of 4-Hydroxymethylpiperidine HCl. Note the symmetry: C2 is equivalent to C6, and C3 is equivalent to C5.[1]

Analytical Strategy: The "Why" Behind the Protocol

To validate this structure, we cannot simply match a library spectrum. We must prove two specific hypotheses:

- Regiochemistry: The hydroxymethyl group is at position 4, not 2 or 3.
- Salt Formation: The nitrogen is protonated.

The Logic of Differentiation

The primary tool for distinguishing the 4-isomer from the 2- and 3-isomers is Magnetic Equivalence derived from symmetry.

- 4-Isomer: Possesses a plane of symmetry. C2 and C6 are chemically equivalent; C3 and C5 are chemically equivalent.[1]
 - Result: Simplified
C NMR (5 unique carbon signals).
- 2- or 3-Isomers: Lacks a plane of symmetry (chiral centers introduced). All ring carbons are unique.
 - Result: Complex
C NMR (6 unique ring carbon signals).

Spectroscopic Elucidation (NMR)[2][3][4][5]

Sample Preparation

- Solvent: DMSO-

is preferred over

.

Reasoning:

causes rapid exchange of the labile OH and

protons, erasing their signals. DMSO-

preserves these signals, allowing observation of the ammonium protons (confirming salt form) and the hydroxyl coupling.

- Concentration: 10-15 mg in 0.6 mL solvent.

C NMR Assignment (75-100 MHz)

This is the definitive test for regiochemistry.

Carbon Position	Chemical Shift (, ppm)	Signal Type	Diagnostic Logic
C2, C6	43.0 - 44.5	High Intensity	Equivalence proves symmetry (4-subst).
C3, C5	25.5 - 27.0	High Intensity	Equivalence proves symmetry.
C4	33.0 - 35.0	Low Intensity	Methine carbon (branch point).
C7 (-OH)	63.0 - 65.0	Medium	Deshielded by Oxygen.

Interpretation: If you observe more than 4 signals in the aliphatic region (excluding solvent), the sample contains regioisomers (2- or 3-substituted) or impurities.

H NMR Assignment (300-400 MHz)

The proton spectrum confirms the salt form and the equatorial preference of the substituent.

Proton	Shift (, ppm)	Multiplicity	Coupling ()	Structural Insight
	8.5 - 9.2	Broad Singlet	-	Confirms HCl salt. Disappears with shake.
OH	4.5 - 4.7	Triplet	~5 Hz	Coupling to confirms alcohol.
H2, H6 (eq)	3.2 - 3.3	Broad Doublet	~12 Hz	Deshielded by .
H7 (O)	3.2 - 3.35	Doublet/Triplet	-	Overlaps often with H2/H6.
H2, H6 (ax)	2.7 - 2.9	Triplet (td)	~12 Hz	Large geminal/axial couplings.
H4	1.6 - 1.8	Multiplet	-	The "hinge" proton.
H3, H5	1.3 - 1.5	Multiplet	-	Shielded beta-protons.

Critical Observation: The large splitting (~12 Hz) of the axial protons at C2/C6 indicates the ring is locked in a chair conformation with the bulky hydroxymethyl group in the equatorial position to minimize 1,3-diaxial strain.

Mass Spectrometry & Salt Confirmation

While NMR solves the connectivity, MS confirms the molecular weight and the counter-ion.

ESI-MS (Positive Mode)

- Target Ion:

(Free base mass + 1)
- Expected m/z: 116.1 Da
- Interpretation: The instrument detects the cationic piperidine. The HCl is dissociated.

Fragmentation Pattern (MS/MS)

Fragmentation provides a "fingerprint" for the piperidine ring.

- Parent: 116.1 m/z
- Loss of

: 98.1 m/z (Characteristic of alcohols).
- Loss of

: 85.1 m/z (Cleavage of the side chain).
- Ring Cleavage: 56-57 m/z (Typical retro-Diels-Alder type fragmentation of piperidines).

Chloride Counter-ion Test (Wet Chem Validation)

Since ESI+ is blind to

, use a silver nitrate precipitation test.

- Protocol: Dissolve 5 mg sample in water

Add 2 drops 0.1M

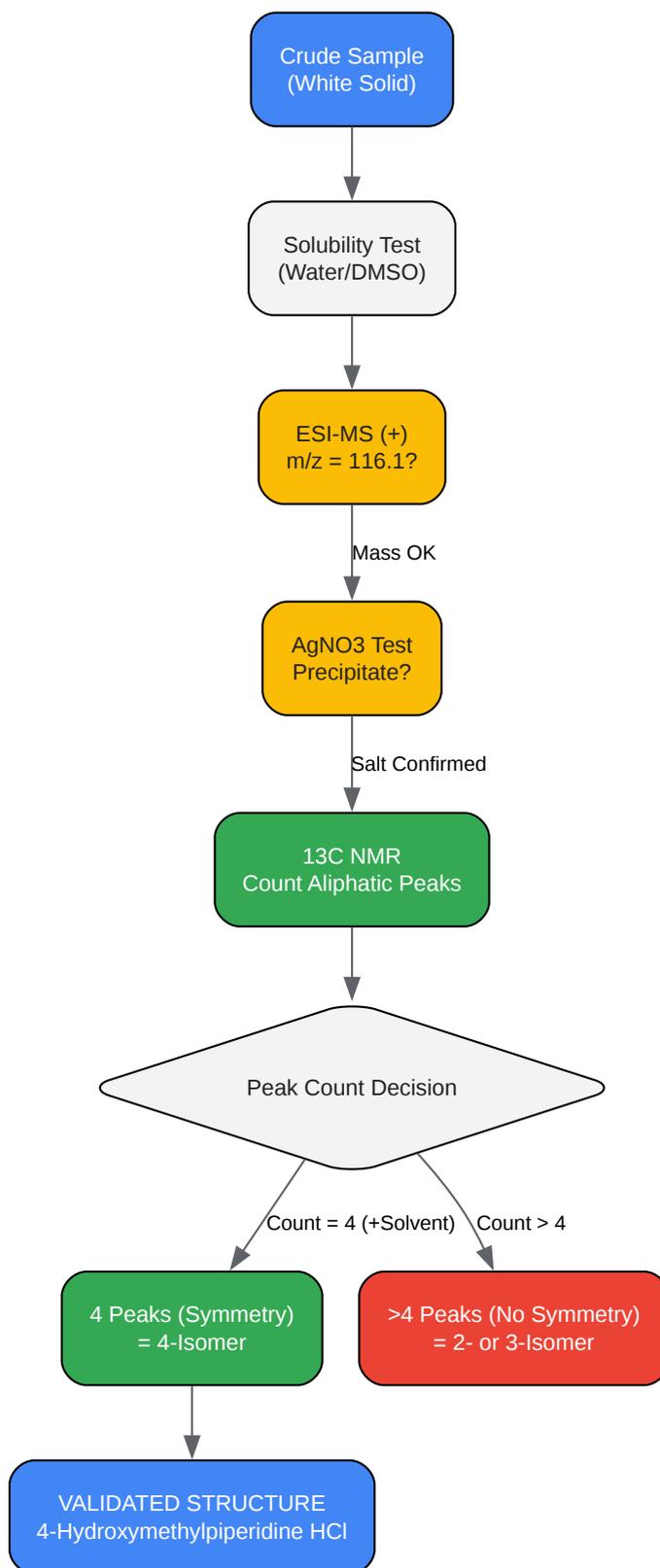
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- Result: Immediate white precipitate (

) confirms the hydrochloride salt.

Elucidation Workflow Diagram

The following decision tree outlines the logical steps to confirm the structure and reject isomers.



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Figure 2: Logical decision tree for structural validation and isomer differentiation.

Quality Control & Impurity Profiling

In drug development, the purity of this starting material is paramount.

Common Impurities

- Regioisomers (2- or 3-hydroxymethyl): Arise from non-selective reduction of pyridine precursors. Detected via

C NMR (extra peaks).[2]
- Pyridine analogs: Result of incomplete hydrogenation. Detected via aromatic proton signals (7.0 - 8.5 ppm) in

H NMR.[3]
- Inorganic Salts: Detected via Sulfated Ash test or Elemental Analysis.

Recommended Release Specification

- Appearance: White to off-white crystalline solid.
- Identity (IR/NMR): Conforms to structure.
- Assay (Titration): 98.0% - 102.0% (using

titration for chloride content).
- Melting Point: 163-165°C (Decomposition).

References

- National Institute of Standards and Technology (NIST). 4-Hydroxymethylpiperidine Mass Spectrum. NIST Chemistry WebBook, SRD 69.[4] [\[Link\]](#)
- PubChem. 4-Piperidinemethanol Compound Summary. National Library of Medicine. [\[Link\]](#)

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